2-Chloro-1-(methoxymethyl)-4-nitrobenzene
Description
Structural Characterization and Molecular Properties
Molecular Geometry and Functional Group Interactions
2-Chloro-1-(methoxymethyl)-4-nitrobenzene features a benzene ring substituted with three distinct groups: a chloro atom at position 2, a methoxymethyl group (-CH₂-OCH₃) at position 1, and a nitro group (-NO₂) at position 4. This arrangement creates a complex interplay of steric and electronic effects.
Key Geometric Features
- Nitro Group Orientation : The nitro group adopts a near-planar configuration with the benzene ring, as observed in analogous nitroaromatic compounds. For example, in 1-chloro-2-methyl-4-nitrobenzene, the dihedral angle between the nitro group and the aromatic ring is 6.2°, indicating minimal deviation from coplanarity. This planarity enhances resonance stabilization between the nitro group and the ring.
- Methoxymethyl Conformation : The methoxymethyl group’s ether oxygen participates in weak intermolecular interactions, such as hydrogen bonding or van der Waals forces, as seen in related compounds like 4-nitro-2-methoxymethylchlorobenzene. Steric effects from the methyl group may induce slight deviations from ideal bond angles.
- Chloro Substituent : The chloro atom at position 2 exhibits typical C–Cl bond lengths (~1.77 Å) and bond angles (~120°), as reported for chloronitrobenzene derivatives.
Functional Group Interactions
| Functional Group | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Nitro (-NO₂) | Strong EWG | Activates ring for electrophilic substitution |
| Methoxymethyl (-CH₂-OCH₃) | EDG via resonance | Competes with nitro group for electron density |
| Chloro (-Cl) | EWG (inductive) | Modulates ring reactivity |
The nitro group’s electron-withdrawing nature dominates, directing electrophilic substitution to positions meta to itself, while the methoxymethyl group’s electron-donating effect may localize electron density at the ortho and para positions relative to its position.
Conformational Analysis via Computational Methods
Computational studies (e.g., density functional theory, DFT) provide insights into the compound’s conformational preferences.
Key Computational Findings
- Nitro Group Stability : DFT calculations for nitrobenzene derivatives reveal that the nitro group’s dissociation energy is ~307 kJ/mol, indicating strong stability. This suggests minimal conformational flexibility for the nitro group in this compound.
- Methoxymethyl Group Dynamics : Hydride elimination studies on 4-substituted-1-(methoxymethyl)benzenes demonstrate that the methoxymethyl group undergoes deuterium elimination preferentially from its benzyl position, as confirmed by isotopic labeling experiments. This implies a low-energy pathway for C–H bond cleavage in the methoxymethyl moiety.
Comparative Computational Data
Comparative Structural Studies with Analogous Nitroaromatic Compounds
The molecular geometry of this compound can be contextualized through comparisons with structurally related compounds.
Case Study 1: 1-Chloro-2-Methyl-4-Nitrobenzene
In this compound, the nitro group at position 4 forms a near-planar arrangement with the ring (dihedral angle = 6.2°), while the methyl group at position 2 induces minimal steric hindrance. Key differences include:
- Steric Effects : The methoxymethyl group in the target compound occupies more spatial volume than a methyl group, potentially increasing intermolecular repulsion.
- Electronic Effects : The methoxymethyl group’s ether oxygen may enhance electron density at the ortho position relative to the nitro group, unlike the methyl group’s inductive electron donation.
Case Study 2: 1,3,5-Trichloro-2-Nitrobenzene
This compound exhibits a fully substituted benzene ring with chloro groups at positions 1, 3, and 5, and a nitro group at position 2. Structural comparisons reveal:
Electronic Distribution and Charge Transfer Dynamics
The compound’s electronic properties are governed by the interplay of its substituents.
Charge Transfer Mechanisms
- Nitro Group Dominance : The nitro group’s strong electron-withdrawing nature polarizes the ring, creating regions of high electron density (e.g., ortho to the nitro group) and low electron density (meta to the nitro group).
- Methoxymethyl Group Influence : The methoxymethyl group’s ether oxygen donates electrons through resonance, partially counteracting the nitro group’s electron withdrawal. This creates localized electron-rich areas at the ortho and para positions relative to the methoxymethyl group.
- Chloro Substituent Effects : The chloro atom’s inductive electron withdrawal reinforces the nitro group’s deactivating effect, further stabilizing the ring against electrophilic attack.
Computational Insights into Charge Distribution
DFT studies on nitrobenzene derivatives indicate:
- Nitro Group : High electron density on oxygen atoms due to resonance.
- Methoxymethyl Group : Partial positive charge on the methylene carbon (-CH₂-OCH₃) due to electron donation.
- Chloro Atom : Partial negative charge on chlorine due to inductive effects.
Properties
IUPAC Name |
2-chloro-1-(methoxymethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-5-6-2-3-7(10(11)12)4-8(6)9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHAEZDCXJCUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Chlorobenzyl Chloride to Form 4-Nitro-2-chloromethyl-chlorobenzene
Objective: Introduce a nitro group at the para position relative to the chloromethyl substituent on the benzene ring.
- Dissolve 50.0 g (0.31 mol) of 2-chlorobenzyl chloride in 141 mL of concentrated sulfuric acid.
- Cool the solution to approximately -5°C using an ice/methanol bath to control the exothermic nitration reaction.
- Prepare 20.66 g (0.328 mol) of fuming nitric acid in an addition funnel.
- Slowly add the nitric acid to the reaction mixture at a rate that maintains the internal temperature below 0°C.
- Near completion, the nitrated product precipitates out, and stirring is stopped.
- The reaction mixture is poured over 750 mL of ice to quench the reaction.
- Thin layer chromatography (TLC) confirms the completion of nitration.
- The nitration occurs selectively at the 4-position relative to the chloromethyl group.
- Temperature control is critical to prevent over-nitration or decomposition.
- The product is 4-nitro-2-chloromethyl-chlorobenzene, an intermediate for subsequent steps.
Methoxymethylation of 4-Nitro-2-chloromethyl-chlorobenzene
Objective: Replace the chloromethyl group with a methoxymethyl group via nucleophilic substitution.
- Use an alkali methoxide solution (e.g., sodium methoxide, lithium methoxide, or potassium methoxide) in methanol.
- Concentration of alkali methoxide typically ranges from 10% to 30%, with 20% being common.
- Alternatively, alkali hydroxides such as sodium hydroxide or potassium hydroxide in methanol can be used.
- The 4-nitro-2-chloromethyl-chlorobenzene is dissolved in methanol first.
- The alkali methoxide/hydroxide solution is added, and the mixture is heated under reflux.
- Reaction time is typically between 30 minutes and 2 hours with stirring.
- The nucleophilic methoxide ion displaces the chlorine atom on the chloromethyl group, forming the methoxymethyl substituent.
- The product formed is 4-nitro-2-methoxymethyl-chlorobenzene, which is isolated for further transformation.
Summary Table of Key Reaction Steps for Preparation of 2-Chloro-1-(methoxymethyl)-4-nitrobenzene
| Step No. | Reaction Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | 2-Chlorobenzyl chloride | Concentrated H2SO4, fuming HNO3, -5°C to 0°C | 4-Nitro-2-chloromethyl-chlorobenzene | Temperature control critical; TLC monitored |
| 2 | Methoxymethylation | 4-Nitro-2-chloromethyl-chlorobenzene | Alkali methoxide (e.g., NaOMe) in methanol, reflux 30 min–2 h | 4-Nitro-2-methoxymethyl-chlorobenzene | Nucleophilic substitution of Cl by OMe |
| 3 | (Optional) Benzylamine substitution | 4-Nitro-2-methoxymethyl-chlorobenzene | Benzylamine, tetraethylammonium bromide, 125°C, 5 h | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | Used for further transformations |
Research Findings and Analysis
- The nitration step is well-documented and relies on classical electrophilic aromatic substitution under strongly acidic and low-temperature conditions to ensure regioselectivity and yield.
- The methoxymethylation step benefits from the use of alkali methoxides in methanol, which provide a strong nucleophile to displace the chloromethyl group efficiently.
- The reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as hydrolysis or over-substitution.
- The use of a two-phase system in subsequent steps (e.g., benzylamine substitution) facilitates separation and purification of intermediates.
- These methods are supported by patent literature, indicating industrial relevance and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(methoxymethyl)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxymethyl group can be oxidized to a formyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-1-(methoxymethyl)-4-nitrobenzene or 2-thio-1-(methoxymethyl)-4-nitrobenzene.
Reduction: The major product is 2-Chloro-1-(methoxymethyl)-4-aminobenzene.
Oxidation: The major product is 2-Chloro-1-(formylmethyl)-4-nitrobenzene.
Scientific Research Applications
2-Chloro-1-(methoxymethyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(methoxymethyl)-4-nitrobenzene depends on its specific application. In medicinal chemistry, for example, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro group can also contribute to the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical parameters of 2-Chloro-1-(methoxymethyl)-4-nitrobenzene and its analogues:

Key Observations :
- Substituent Effects on Physical State: The methoxymethyl group (hypothetical) may enhance solubility in polar solvents compared to ethyl or aryloxy groups. For example, 2-Chloro-1-(3-fluorophenoxy)-4-nitrobenzene exists as a yellow oil, likely due to reduced crystallinity from the fluorine atom and phenoxy group .
- Crystallinity: The 3-fluorobenzyloxy derivative (C13H9ClFNO3) crystallizes in a monoclinic system (space group P21/c), with unit cell dimensions a = 8.329 Å, b = 12.640 Å, and c = 11.875 Å .
Nucleophilic Aromatic Substitution (SNAr)
Nitro groups activate the benzene ring toward SNAr reactions. Substituents at position 1 influence reaction rates and regioselectivity:
- Electron-Withdrawing Groups: The nitro group at position 4 directs incoming nucleophiles to positions 2 or 4. Methoxymethyl, being a moderate electron donor, may slightly deactivate the ring compared to stronger electron-withdrawing groups like nitro or halogens.
- High-Yield Syntheses: 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene was synthesized in 99.7% yield via SNAr using DBU as a base at 195°C . Similar conditions could apply to the methoxymethyl analogue.
Thermal and Spectral Properties
- Melting Points: Ethyl and aryloxy derivatives generally have higher melting points (e.g., 2-Chloro-1-ethyl-4-nitrobenzene is a solid) compared to oily phenoxy variants .
- NMR Data: For 2-Chloro-1-(3-fluorophenoxy)-4-nitrobenzene, 1H NMR signals at δ 6.80–7.40 ppm correspond to aromatic protons, while the nitro group deshields adjacent carbons . Similar splitting patterns would occur in the methoxymethyl analogue.
Biological Activity
2-Chloro-1-(methoxymethyl)-4-nitrobenzene is an aromatic organic compound with the molecular formula C8H8ClNO3 and a molecular weight of approximately 201.64 g/mol. Its structure features a chlorine atom at the second position, a methoxymethyl group at the first position, and a nitro group at the fourth position. This unique arrangement of substituents contributes to its chemical reactivity and potential biological activity, making it a significant intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups influences the compound's reactivity. The nitro group can enhance electrophilic substitution reactions, while the methoxymethyl group may provide steric hindrance and alter the electronic properties of the molecule.
Biological Activity Overview
Research on the biological activity of this compound is limited, but its structural characteristics suggest potential applications in various biological contexts, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated varying degrees of antimicrobial effects. The nitro group is often associated with antibacterial properties.
- Cytotoxicity : Studies on related compounds indicate potential cytotoxic effects against cancer cell lines, which could be explored further for this compound.
Antimicrobial Activity
A study on structurally similar compounds indicated that derivatives with nitro groups often exhibit significant antimicrobial properties. For instance, derivatives of nitrobenzene compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Cytotoxicity Assays
In vitro studies on related compounds have revealed cytotoxic effects against several cancer cell lines. For example, compounds with similar electron-withdrawing groups have been tested against HeLa and A549 cell lines, showing IC50 values ranging from 22 μM to 52 μM . Although specific studies on this compound are scarce, its structural analogs suggest a need for further investigation into its cytotoxic potential.
Comparative Analysis of Related Compounds
| Compound Name | Structural Similarity | Key Features | Reported Biological Activity |
|---|---|---|---|
| 1-Chloro-2-methyl-4-nitrobenzene | Moderate | Methyl group instead of methoxymethyl | Antimicrobial activity reported |
| 2-Chloro-4-nitrobenzyl Alcohol | High | Hydroxyl group replaces methoxymethyl | Cytotoxicity against cancer cells |
| (3-Chloro-5-nitrophenyl)methanol | Moderate | Different positioning of nitro and chloro groups | Limited data on biological activity |
| (2-Chloro-6-nitrophenyl)methanol | High | Similar functional groups but different positions | Potential antimicrobial properties |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-1-(methoxymethyl)-4-nitrobenzene?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a nitro-activated chloroarene with a methoxymethyl group under alkaline conditions. Continuous-flow reactors have been shown to enhance reaction efficiency: using dimethylacetamide (DMA) as a solvent with 1,8-diazabicycloundec-7-ene (DBU) as a base at 195°C achieves yields >99% in 60 seconds . Key reagents include halogenated precursors (e.g., 3,4-dichloronitrobenzene) and nucleophiles like methoxymethyl derivatives.
Q. What analytical techniques are recommended for characterizing this compound?
- X-ray crystallography : Programs like SHELXL and ORTEP-III are widely used for structural refinement and visualization .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns, while mass spectrometry (MS) verifies molecular weight.
- Chromatography : HPLC or GC-MS can assess purity and detect byproducts.
Q. What are the stability considerations for this compound under different conditions?
The compound is stable in neutral to mildly acidic/basic aqueous solutions (pH 5–9) but may hydrolyze under strongly acidic or alkaline conditions. Storage in anhydrous solvents (e.g., acetonitrile) at –20°C is recommended to prevent degradation . Thermal stability tests (TGA/DSC) should be conducted to assess decomposition thresholds.
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic aromatic substitution involving this compound?
- Base selection : Strong organic bases like DBU or DBN enhance reaction rates by deprotonating the nucleophile. DBU achieves >99% yield in flow reactors, whereas weaker bases (e.g., triethylamine) show negligible activity .
- Temperature : Elevated temperatures (e.g., 195°C) reduce reaction times but require pressure-resistant reactors.
- Solvent : Polar aprotic solvents (e.g., DMA, MeCN) improve solubility and reaction homogeneity.
Q. What strategies ensure regioselectivity in substitution reactions of this compound?
The nitro group at the para position directs incoming nucleophiles to the ortho and meta positions. Electron-withdrawing substituents (e.g., Cl) further activate specific sites. For example, methoxymethyl groups preferentially substitute at the nitro-adjacent position due to resonance stabilization . Computational modeling (DFT) can predict regioselectivity trends.
Q. How to address contradictions in reported reaction yields or byproduct formation?
- Methodology comparison : Batch reactors may yield lower conversions (e.g., 42% in microwaves) compared to continuous-flow systems (99.7%) due to inefficient mixing or heat transfer .
- Byproduct analysis : LC-MS or ¹H NMR can identify side products (e.g., diaryl ethers from competing coupling reactions). Adjusting reagent stoichiometry or residence time minimizes these issues.
Q. What are the challenges in reducing the nitro group without affecting other functional groups?
Catalytic hydrogenation (e.g., Pd/C under H₂) selectively reduces nitro to amine while preserving chloro and methoxymethyl groups. However, over-reduction or dehalogenation can occur with excessive catalyst loading or prolonged reaction times. Controlled conditions (e.g., 3 h at 25°C) achieve >99% selectivity for chloro-arylamines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

